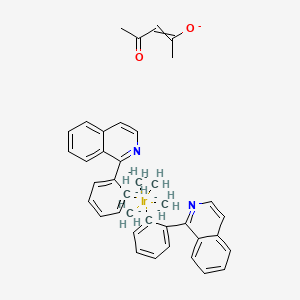
Carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III): is an organometallic complex with the molecular formula C35H27IrN2O2. It is widely recognized for its application as a phosphorescent red emitter dopant material in organic light-emitting diode (OLED) devices . The compound is known for its ability to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 1-phenyl-isoquinoline and acetylacetone under specific conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.
Reduction: It can also be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium complexes with higher oxidation states, while reduction may produce iridium complexes with lower oxidation states .
Scientific Research Applications
Chemistry: In chemistry, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is used as a red phosphorescent dopant in OLED devices. It enhances the efficiency and stability of these devices by suppressing triplet-triplet annihilation .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of high-efficiency OLED displays and lighting. Its ability to emit red light with high efficiency makes it valuable for creating vibrant and energy-efficient displays .
Mechanism of Action
The mechanism of action of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) involves its ability to act as a phosphorescent emitter. The compound absorbs energy and undergoes intersystem crossing to a triplet excited state. It then emits light as it returns to the ground state. The piq ligand in the complex helps to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime and high emission efficiency .
Comparison with Similar Compounds
- Bis(2-phenylpyridine)(acetylacetonato)iridium(III)
- Bis(2-phenylbenzothiazole)(acetylacetonato)iridium(III)
- Bis(2-phenylquinoline)(acetylacetonato)iridium(III)
Comparison: Compared to these similar compounds, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is unique due to its ability to suppress triplet-triplet annihilation more effectively. This results in a shorter phosphorescent lifetime and higher emission efficiency, making it particularly valuable for applications in OLED devices .
Properties
Molecular Formula |
C39H39IrN2O2-7 |
|---|---|
Molecular Weight |
760.0 g/mol |
IUPAC Name |
carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1 |
InChI Key |
LTSOUZKTWXFEMK-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















